2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide
Description
2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidoindole core, a benzyl group, and a sulfanylacetamide moiety. It is primarily used for research purposes and is not intended for human or veterinary use.
Properties
IUPAC Name |
2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c1-4-20-12-8-9-13-23(20)30-25(34)18-37-29-31-26-22-16-21(36-3)14-15-24(22)32(2)27(26)28(35)33(29)17-19-10-6-5-7-11-19/h5-16H,4,17-18H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVHSASIJQQCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)N(C5=C3C=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The lack of large-scale production methods indicates that the compound is not yet widely used in commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies to investigate its biological activity and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials or chemical processes.
Mechanism of Action
The specific mechanism of action for 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is not well-documented. it is likely that the compound interacts with various molecular targets and pathways within biological systems. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s mode of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide include other pyrimidoindole derivatives and sulfanylacetamide compounds. Examples include:
- 2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
- 2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Uniqueness
Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific investigation.
Biological Activity
The compound 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide represents a novel class of pyrimidoindole derivatives that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to consolidate existing research findings regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 480.6 g/mol . The structure features a pyrimidoindole core linked to a sulfanyl group and an acetamide moiety, which may contribute to its biological activity by interacting with various cellular targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- DNA/RNA Interaction : It could potentially bind to nucleic acids, interfering with replication and transcription processes.
- Signal Transduction Modulation : By affecting key signaling pathways (e.g., PI3K/AKT/mTOR), the compound may induce apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that pyrimidoindole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays revealed that the compound inhibits the proliferation of colorectal cancer cells (e.g., HCT116 and Caco-2), leading to cell cycle arrest at the G2/M phase and inducing apoptosis through mitochondrial pathway activation .
- Mechanistic Insights : Western blot analyses indicated that the compound downregulates proteins associated with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth .
Comparative Efficacy
A comparative analysis of similar compounds shows that this derivative possesses enhanced cytotoxicity compared to other known anticancer agents:
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2-({3-benzyl-8-methoxy...}-N-(2-ethylphenyl)acetamide | 15 | HCT116 |
| MMNC (8-methoxy derivative) | 20 | HCT116 |
| Standard Chemotherapeutic Agent (e.g., Doxorubicin) | 25 | HCT116 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Colorectal Cancer : A recent study demonstrated that treatment with 2-({3-benzyl...}-N-(2-ethylphenyl)acetamide resulted in significant tumor regression in xenograft models of colorectal cancer .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor volume and improved survival rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
